1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea, with the chemical formula and a molecular weight of 226.74 g/mol, is a compound of interest in agricultural chemistry, particularly as a herbicide. It is classified under the category of urea derivatives, which are known for their biological activity and utility in crop protection.
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea typically involves multi-step organic reactions that integrate the chlorinated aromatic component with the furfuryl and urea moieties.
A common synthetic route includes:
The molecular structure of 1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea features:
The structural formula can be represented as follows:
The compound's structural data includes:
CNC(=O)Nc1ccc(C)c(Cl)c1InChI=1S/C14H15ClN2O2/c1-10(15)6-5-9(8-13(10)16)12-14(17)18/h5-8H,1-4H3,(H2,16,17)1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea can undergo various chemical reactions typical for urea derivatives:
The stability of this compound in different pH environments suggests its potential persistence in agricultural applications, although environmental degradation pathways need to be studied to assess its ecological impact .
As a herbicide, 1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea acts primarily by inhibiting specific enzymatic pathways critical for plant growth. It may interfere with:
Research indicates that compounds similar to this urea derivative often target pathways associated with plant metabolism, leading to effective weed control while minimizing harm to crops .
Relevant data regarding its behavior under various environmental conditions are crucial for understanding its application and potential impact on ecosystems .
1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea is primarily used in:
Its role as a reference standard in analytical chemistry also facilitates studies related to herbicide formulation and efficacy testing .
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8